BENGHE Foundational & Exploratory

Check Availability & Pricing

A Crystallographic Investigation of Lansfordite
(MgCOs-5H20)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium carbonate hydrate

Cat. No.: B1212244

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansfordite (MgCOs3-5H20) is a hydrated magnesium carbonate mineral that crystallizes in the
monoclinic system.[1] First discovered in 1888 in a coal mine in Lansford, Pennsylvania, this
mineral typically presents as colorless to white prismatic crystals and stalactitic masses.[1]
Lansfordite is of interest to a range of scientific disciplines due to its role in CO2 sequestration
processes and its potential applications in materials science and drug development as a source
of bioavailable magnesium. A thorough understanding of its crystal structure is paramount for
elucidating its properties and potential functionalities. This technical guide provides a
comprehensive overview of the crystal structure of lansfordite, detailing its crystallographic
parameters, atomic arrangement, and the experimental methodologies employed in its
characterization.

Crystal Structure and Properties

Lansfordite is characterized by a monoclinic crystal system with the space group P21/c.[1] The
structure consists of magnesium ions octahedrally coordinated by water molecules and
carbonate groups, forming a complex hydrogen-bonded network. The mineral is known to be
unstable at room temperature, efflorescing to form nesquehonite (MgCOs-3H20).[1] However,
recent studies on natural lansfordite have shown that it can remain stable for several months at
ambient conditions.[2]
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Crystallographic Data

The crystallographic parameters of both synthetic and natural lansfordite have been
determined through single-crystal X-ray diffraction studies. A summary of these findings is
presented in the tables below.

Synthetic Lansfordite (Liu et Natural Lansfordite (Nestola
Parameter

al., 1990)[3] etal., 2017)[2]
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c
a (A) 7.364 7.3458
b (A) 7.632 7.6232
c (A) 12.488 12.4737
B (°) 101.75 101.722
Volume (A3) 687.144 683.81
4 4 4
Calculated Density (g/cm3) 1.686 1.7

Atomic Coordinates

The following table lists the fractional atomic coordinates for synthetic lansfordite as determined
by Liu et al. (1990). These coordinates define the positions of the individual atoms within the
unit cell.
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Atom X y z

Mgl 0.00000 0.00000 0.00000
Mg2 0.50000 0.00000 0.50000
C 0.65400 0.24690 0.19140
o1 0.48770 0.21740 0.20600
02 0.67830 0.34140 0.11050
o3 0.79460 0.18250 0.25730
Oowl 0.29530 0.03450 0.59200
Oow2 0.41650 0.22220 0.40500
Oow3 -0.01210 0.25450 0.04470
Oow4 0.06080 0.08790 0.85090
Oow5 0.28560 -0.01050 0.05930

Experimental Methodologies

The determination of the crystal structure of lansfordite involves several key experimental
techniques, from synthesis of the material to its analysis using diffraction methods.

Synthesis of Lansfordite

Synthetic lansfordite crystals can be prepared through the reactive crystallization of a
magnesium chloride (MgCl2) solution with sodium carbonate (NazCOs) in the presence of
sodium bicarbonate (NaHCO3).[4] A typical protocol involves:

o Preparation of Solutions: Prepare agueous solutions of MgClz, Na2COs, and NaHCOs of
known concentrations.

¢ Reaction: Add the Na2COs solution to the MgCl: solution at a controlled rate while
maintaining a low temperature (0-5.0°C) and stirring. The NaHCO:s is present in the reaction
mixture to regulate the crystallization process.[4]
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o Crystallization: Allow the mixture to stand at a low temperature to promote the formation of
lansfordite crystals.

« |solation and Drying: The resulting crystals are filtered, washed with cold deionized water,
and then dried.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the primary technique used to determine the crystal structure
of lansfordite. The general workflow for this analysis is as follows:

o Crystal Selection: A suitable single crystal of lansfordite is selected and mounted on a
goniometer head.

o Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction
pattern is collected using a detector. A full sphere of diffraction data is collected by rotating
the crystal.

o Data Reduction: The raw diffraction data is processed to correct for various experimental
factors, and the intensities of the reflections are extracted.

e Structure Solution: The positions of the atoms in the unit cell are determined from the
diffraction data using direct methods or Patterson methods.

» Structure Refinement: The atomic positions and other crystallographic parameters are
refined to obtain the best possible fit between the observed and calculated diffraction
patterns.

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction
experiment.
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Workflow for single-crystal X-ray diffraction analysis.
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Vibrational Spectroscopy

Raman and infrared (IR) spectroscopy are complementary techniques used to probe the
vibrational modes of the carbonate and water molecules within the lansfordite structure.[5]
These techniques provide valuable information about the local chemical environment and
hydrogen bonding. For a thermally sensitive material like lansfordite, these measurements are
typically performed at low temperatures (below 0°C) to prevent decomposition.[5][6]

Structural Details

The crystal structure of lansfordite is characterized by two distinct magnesium coordination
environments. This arrangement is crucial for understanding the mineral's properties and its
interaction with other molecules.

Magnesium Coordination Environment

In the lansfordite structure, the magnesium ions (Mg?+) are octahedrally coordinated. One
magnesium site is coordinated by six water molecules, forming a [Mg(H20)e]2* complex. The
other magnesium site is coordinated by two bidentate carbonate ions and two water molecules.
This coordination is illustrated in the diagram below.

Coordination environments of Mg2+* in lansfordite.

Conclusion

The crystal structure of lansfordite, MgCOs-5H20, has been well-characterized by single-crystal
X-ray diffraction and spectroscopic methods. The monoclinic structure with space group P21/c
reveals a complex arrangement of octahedrally coordinated magnesium ions, carbonate
groups, and water molecules, all interconnected by an extensive hydrogen-bonding network.
The detailed structural information presented in this guide is fundamental for researchers and
professionals working on the applications of magnesium carbonates in various fields, including
carbon sequestration, materials science, and pharmaceuticals. Further research, potentially
employing neutron diffraction to precisely locate hydrogen atoms, could provide even deeper
insights into the structure-property relationships of this intriguing mineral.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12909137/
https://pubmed.ncbi.nlm.nih.gov/12909137/
https://www.researchgate.net/publication/10621372_Vibrational_spectra_of_the_hydrated_carbonate_minerals_ikaite_monohydrocalcite_lansfordite_and_nesquehonite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1212244?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Lansfordite
https://www.cambridge.org/core/journals/mineralogical-magazine/article/abs/first-crystalstructure-determination-of-natural-lansfordite-mgco35h2o/E22BD9F4499C8BC593DB92787840B319
https://www.cambridge.org/core/journals/mineralogical-magazine/article/abs/first-crystalstructure-determination-of-natural-lansfordite-mgco35h2o/E22BD9F4499C8BC593DB92787840B319
https://www.mindat.org/min-2324.html
https://www.researchgate.net/publication/282053926_Synthesis_of_lansfordite_under_regulation_of_dicarbonate
https://pubmed.ncbi.nlm.nih.gov/12909137/
https://pubmed.ncbi.nlm.nih.gov/12909137/
https://www.researchgate.net/publication/10621372_Vibrational_spectra_of_the_hydrated_carbonate_minerals_ikaite_monohydrocalcite_lansfordite_and_nesquehonite
https://www.benchchem.com/product/b1212244#crystal-structure-of-lansfordite-mgco3-5h2o
https://www.benchchem.com/product/b1212244#crystal-structure-of-lansfordite-mgco3-5h2o
https://www.benchchem.com/product/b1212244#crystal-structure-of-lansfordite-mgco3-5h2o
https://www.benchchem.com/product/b1212244#crystal-structure-of-lansfordite-mgco3-5h2o
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

